REACTION_CXSMILES
|
C(=O)(O)O.[NH2:5][C:6]([NH2:8])=[NH:7].[F:9][C:10]([F:21])([F:20])[C:11](=O)[CH2:12][C:13](=O)[C:14]([F:17])([F:16])[F:15].CCOCC.CCCCCC>CS(C)=O>[F:9][C:10]([F:20])([F:21])[C:11]1[CH:12]=[C:13]([C:14]([F:15])([F:16])[F:17])[N:5]=[C:6]([NH2:8])[N:7]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
180 mmol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
120 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(CC(C(F)(F)F)=O)=O)(F)F
|
Name
|
ether hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC.CCCCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC(=NC(=C1)C(F)(F)F)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |